Ternidazole

Physicochemical Properties Ionization Solubility

Researchers requiring a 5-nitroimidazole with high aqueous solubility often face limitations with lipophilic analogs. Ternidazole resolves this with a predicted pKa of 14.90, ensuring a neutral state across the GI tract, and an XLogP3 of -1.1, confirming strong hydrophilicity for immediate-release formulations. • Unlike metronidazole or tinidazole, Ternidazole forms unstable radicals upon gamma radiolysis, making it a key model for sterilization studies. • Its triclinic crystal structure (Z′=2) supports solid-state and polymorphism research.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 1077-93-6
Cat. No. B086660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernidazole
CAS1077-93-6
Synonyms(3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol)
3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol
ternidazole
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCCO)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3
InChIKeyDUOHVNSMLSPTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ternidazole (CAS 1077-93-6): A 5-Nitroimidazole Antiprotozoal with Distinct Physicochemical and Stability Profiles for Informed Procurement


Ternidazole (CAS 1077-93-6) is a 5-nitroimidazole derivative classified by the World Health Organization as an antiprotozoal and radiosensitizer [1]. It functions as a hydroxy metabolite of nitroimidazole and is recognized for its antimicrobial and antioxidant properties [2]. While sharing a core mechanism of action—DNA synthesis inhibition—with other members of the 5-nitroimidazole class, ternidazole possesses a unique molecular structure featuring a propanol side chain that confers distinct physicochemical properties, including a significantly higher predicted pKa and more hydrophilic character compared to widely used analogs such as metronidazole and tinidazole .

Beyond Metronidazole: Why Substituting Ternidazole for Other 5-Nitroimidazoles Carries Undefined Technical and Formulation Risk


Despite a shared 5-nitroimidazole core, generic substitution among this class is not scientifically justified without a comprehensive, comparative understanding of each compound's unique physicochemical, stability, and formulation characteristics. While in vitro antimicrobial potency against certain anaerobes appears broadly comparable across several 5-nitroimidazoles [1], critical differences emerge in key areas that impact procurement and application: (1) Ionization behavior, where ternidazole's predicted pKa of 14.90 starkly contrasts with the pKa of ~2.3-2.6 observed for metronidazole, tinidazole, and ornidazole, fundamentally altering its speciation and solubility across physiological pH ranges [2][3]; (2) Hydrophilicity, with ternidazole's computed XLogP3 of -1.1 indicating a much greater affinity for aqueous environments compared to metronidazole (-0.14), tinidazole (0.74), and ornidazole (0.6), which directly influences drug partitioning, absorption, and formulation design [4][5][6][7]; and (3) Solid-state stability, where gamma radiolysis studies demonstrate that the radicals formed from ternidazole are unstable, in contrast to the stable radicals observed for metronidazole and ornidazole, a property with direct implications for sterilization and long-term storage [8].

Quantitative Differentiation: Head-to-Head Data Comparing Ternidazole to Its Closest 5-Nitroimidazole Analogs


pKa Divergence: A 5- to 6-Unit Difference in Ionization Constant Alters Speciation and Formulation Strategy

The predicted acid dissociation constant (pKa) for ternidazole is 14.90 ± 0.10, a value attributable to the deprotonation of its terminal hydroxyl group . This is in stark contrast to the pKa values reported for the conjugate acids of its closest analogs, which govern the ionization of their imidazole ring. Metronidazole has an experimentally determined pKa of 2.62 [1], while ornidazole and tinidazole have reported pKa values of 2.4 ± 0.1 [2] and 2.30 ± 0.34 (predicted) , respectively.

Physicochemical Properties Ionization Solubility

Hydrophilicity Advantage: A More Negative LogP Value Indicates a Preference for Aqueous Phases

The computed partition coefficient (XLogP3) for ternidazole is -1.1, which quantifies its distribution between octanol and water [1]. This value is significantly more negative than the XLogP values for its primary analogs, indicating a much stronger preference for the aqueous phase. Metronidazole has an XLogP of -0.14 [2], while tinidazole and ornidazole are markedly more lipophilic with XLogP values of 0.74 [3] and 0.6 [4], respectively.

Physicochemical Properties Lipophilicity Partition Coefficient

Gamma Radiolysis Stability: Unstable Radical Formation Differentiates Ternidazole During Sterilization

A comparative study using Electron Spin Resonance (ESR) and High-Performance Liquid Chromatography (HPLC) investigated the degradation of three 5-nitroimidazoles in the solid phase. The results demonstrate that radicals produced by the radiolysis of metronidazole and ornidazole are stable, whereas those generated from ternidazole are unstable [1].

Stability Radiolysis Sterilization

In Vitro Antibacterial Activity: Comparable Potency Against C. perfringens Suggests Equivalence in This Specific Assay

A head-to-head comparison of five 5-nitroimidazole antibiotics, including ternidazole, metronidazole, tinidazole, ornidazole, and nimorazole, was conducted against 16 strains of Clostridium perfringens type A using a broth dilution method. The study concluded that the antibiotic activities of the five drugs are closely related. The Minimum Inhibitory Concentrations (MIC) for all five drugs were found to be within the range of 1.2 to 40 μg/mL, and the Minimum Bactericidal Concentrations (MBC) were within the range of 2.5 to 40 μg/mL [1].

Antibacterial Activity MIC MBC

Solid-State Polymorphism: Ternidazole Exhibits a Triclinic Crystal Structure with Z′=2 at Ambient Temperature

A comprehensive solid-state study revealed that crystals of the antiprotozoal drug ternidazole are triclinic in the temperature interval between 100 K and 333 K. Notably, the crystal structure is characterized by having two independent molecules in the asymmetric unit, denoted as Z′=2 [1].

Solid-State Chemistry Polymorphism Crystallography

Targeted Application Scenarios for Ternidazole Procurement Based on Quantitative Evidence


Formulation Development for Hydrophilic or pH-Neutral Drug Delivery Systems

Procure ternidazole for the development of formulations where high aqueous solubility and a neutral, un-ionized state are advantageous. The compound's extremely high pKa (14.90) ensures it remains neutral across the entire gastrointestinal pH range, and its XLogP3 of -1.1 [1] confirms its strong hydrophilicity. This profile makes it a superior candidate over more lipophilic analogs like tinidazole (XLogP 0.74) for designing immediate-release aqueous solutions or hydrophilic matrix tablets where rapid dissolution and minimal interaction with lipid membranes are desired.

Analytical Method Development and Reference Standard Qualification for LC-MS/MS

Utilize ternidazole as a key analytical standard or internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the multi-residue analysis of nitroimidazoles in complex matrices like milk and honey . Its unique retention time and mass transition, stemming from its distinct physicochemical properties (logP -1.1 [1] and molecular weight of 185.18 Da), provide critical chromatographic resolution from other class members such as metronidazole and dimetridazole, ensuring accurate quantification and method specificity.

Investigations into Alternative Sterilization Protocols or Degradation Pathway Studies

Select ternidazole for research projects focused on the stability of nitroimidazoles under ionizing radiation. Direct comparative evidence shows that, unlike metronidazole and ornidazole, ternidazole forms unstable radicals upon gamma radiolysis . This makes it a valuable model compound for studying alternative sterilization methods or for investigating the specific degradation pathways and impurity profiles that result from radiation exposure, which is critical for establishing robust quality control and shelf-life specifications for radiolytically sterilized pharmaceuticals.

Basic Research into Solid-State Polymorphism and Crystal Engineering

Acquire ternidazole for fundamental research in solid-state chemistry and crystal engineering. Its triclinic crystal structure with Z′=2 (two molecules per asymmetric unit) distinguishes it from many simpler nitroimidazole analogs that crystallize with Z′=1. This structural complexity makes ternidazole an ideal model system for studying the energetics of crystal packing, the phenomenon of conformational polymorphism, and the influence of solid-state form on pharmaceutical properties like dissolution and stability.

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